molecular formula C11H16N2O5 B2648267 (2-Isopropoxypyridin-3-yl)methanamine oxalate CAS No. 2034454-98-1

(2-Isopropoxypyridin-3-yl)methanamine oxalate

Cat. No.: B2648267
CAS No.: 2034454-98-1
M. Wt: 256.258
InChI Key: JXGOBOAPRGYLHZ-UHFFFAOYSA-N
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Description

(2-Isopropoxypyridin-3-yl)methanamine oxalate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an isopropoxy group attached to a pyridine ring, which is further linked to a methanamine group. The oxalate salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxypyridin-3-yl)methanamine oxalate typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-isopropoxypyridine, is synthesized through the reaction of 2-chloropyridine with isopropanol in the presence of a base such as potassium carbonate.

    Introduction of the Methanamine Group: The 2-isopropoxypyridine is then reacted with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group.

    Formation of the Oxalate Salt: The final step involves the reaction of the (2-Isopropoxypyridin-3-yl)methanamine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropoxypyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TEMPO and PhI(OAc)2 in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-Isopropoxypyridin-3-yl)methanamine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Isopropoxypyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropoxypyridin-3-yl)methanamine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxalate salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

oxalic acid;(2-propan-2-yloxypyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.C2H2O4/c1-7(2)12-9-8(6-10)4-3-5-11-9;3-1(4)2(5)6/h3-5,7H,6,10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGOBOAPRGYLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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